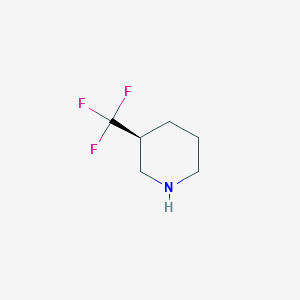

![molecular formula C13H9ClF3NO2S B2739804 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 107491-59-8](/img/structure/B2739804.png)

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide (4-Cl-TFPBS) is an organic compound with a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and easily synthesized compound with a range of interesting properties and applications.

Applications De Recherche Scientifique

Progesterone Receptor Antagonists Development

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists highlights a significant area of research. Progesterone receptors play vital roles in various physiological systems, including the female reproductive system. These antagonists are being investigated for potential treatments of diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. The benzenesulfonanilide skeleton has emerged as a novel scaffold for PR antagonists, with 3-trifluoromethyl derivative showing potent PR-antagonistic activity, high binding affinity for PR, and selectivity over the androgen receptor (AR) (Yamada et al., 2016).

Enzyme Inhibition and Antioxidant Potential

Another study synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, investigating their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside their antioxidant properties. Compounds exhibited significant inhibition, demonstrating potential in therapeutic applications related to enzyme inhibition and antioxidant activity (Kausar et al., 2019).

Anticancer Activity

Research into benzenesulfonamides bearing oxadiazole moieties has uncovered compounds with promising antimicrobial and anti-HIV activities. This includes novel primary and secondary benzenesulfonamides, indicating a fruitful direction for developing new treatments targeting cancer and HIV (Iqbal et al., 2006).

Metabolic Studies and Herbicide Selectivity

The metabolism of chlorsulfuron, a derivative, by plants shows the biological basis for the selectivity of this new herbicide for cereals. The ability of certain plants to metabolize chlorsulfuron into inactive products explains its selectivity, offering insights into the development of selective herbicides with minimal environmental impact (Sweetser et al., 1982).

Chemosensing Applications

The compound has been explored for its potential in chemosensing, particularly for the selective and sensitive detection of Sn2+ ions in aqueous solutions. This research demonstrates the utility of 4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide derivatives in environmental monitoring and bioimaging applications, showcasing the versatility of sulfonamide-based compounds in chemosensing technologies (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCQGJGRGGRXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2739728.png)

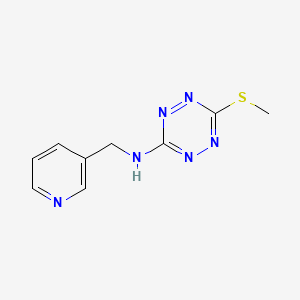

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2739729.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2739730.png)

![Benzo[b]thiophen-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2739731.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2739743.png)

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)